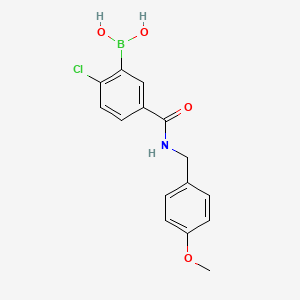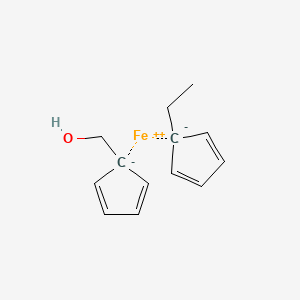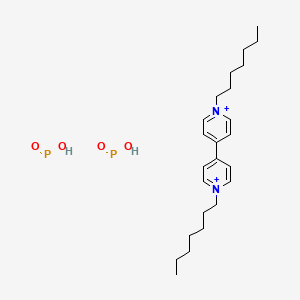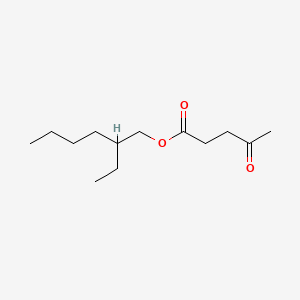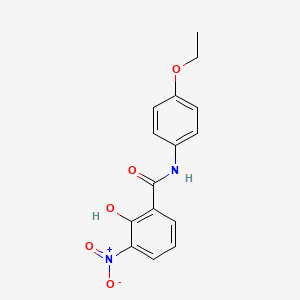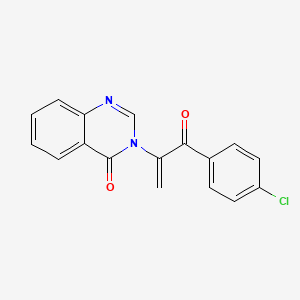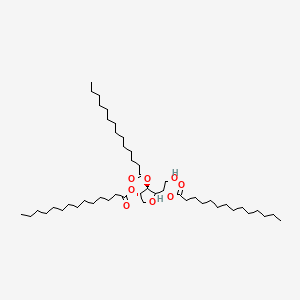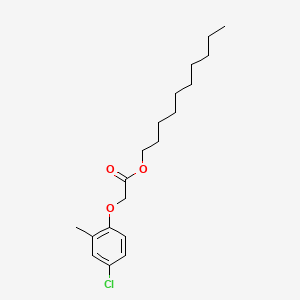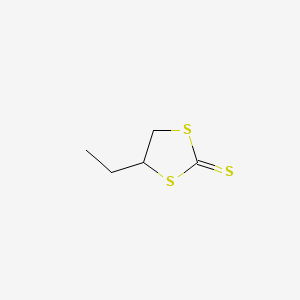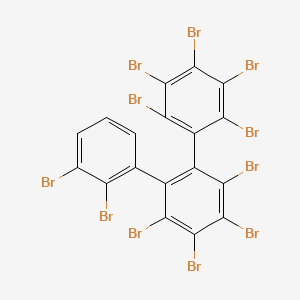
Tris(4-fluorophenyl)(methyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines with lower oxidation states.
Applications De Recherche Scientifique
Tris(4-fluorophenyl)(methyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar in structure but lacks the methyl group and bromide ion.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups instead of fluorophenyl groups.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of fluorophenyl groups.
Uniqueness
Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.
Propriétés
Numéro CAS |
61249-18-1 |
|---|---|
Formule moléculaire |
C19H15BrF3P |
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
tris(4-fluorophenyl)-methylphosphanium;bromide |
InChI |
InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |
Clé InChI |
SMJCNRPKHZFBAV-UHFFFAOYSA-M |
SMILES canonique |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


